N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide
Description
N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide is a synthetic organic compound that features a bromopyridine moiety, an oxazole ring, and an acetamide group
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-9(2)19(14-6-5-12(16)8-17-14)15(20)7-13-10(3)18-21-11(13)4/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSNTPJGFWXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(C2=NC=C(C=C2)Br)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving 3,5-dimethyl-1,2-oxazole precursors.
Amide Bond Formation: The final step involves coupling the bromopyridine and oxazole intermediates with isopropylamine and acetic anhydride under suitable conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxazole ring and the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or substituted amines.
Oxidation Products: Oxidized derivatives of the oxazole or acetamide groups.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with biological membranes.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the oxazole ring provides stability and potential for hydrogen bonding.
This compound’s unique structure makes it a valuable candidate for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
